molecular formula C11H12INO2 B12876165 (3R,4S)-rel-4-(2-Iodophenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-rel-4-(2-Iodophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12876165
M. Wt: 317.12 g/mol
InChI Key: RVUARRDJOQHAHU-BDAKNGLRSA-N
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Description

Single-Crystal X-ray Diffraction Studies

While direct single-crystal X-ray diffraction data for this compound remains unpublished, analogous iodophenyl-pyrrolidine derivatives provide insights into its likely solid-state behavior. For example, 2-(4-iodophenyl)pyrrolidine hydrochloride (C₁₀H₁₃ClIN) crystallizes in a monoclinic system with space group P2₁/c, featuring a puckered pyrrolidine ring and intermolecular hydrogen bonds between the protonated amine and chloride ions. Extrapolating these findings, the title compound’s carboxylic acid group may participate in O-H···N or O-H···O hydrogen bonds, stabilizing the crystal lattice.

The iodine atom, with its high electron density and polarizability, likely influences packing via halogen bonding (C-I···O/N interactions). These interactions typically exhibit bond lengths of 3.3–3.6 Å and angles near 160°, contributing to layered or helical supramolecular architectures.

Halogen Bonding Interactions in Solid-State Packing

Halogen bonding plays a pivotal role in the solid-state organization of iodinated compounds. In 3-(2-Iodophenyl)pyrrolidine-3-carboxylic acid (CID 117050200), the iodine atom forms a Type-I interaction with adjacent carboxyl oxygen atoms, creating a dimeric motif through I···O=C contacts. This interaction, coupled with hydrogen bonding between carboxylic acid groups, generates a robust three-dimensional network.

Table 2: Hypothetical crystallographic parameters for this compound

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁
Halogen Bond Length (I···O) 3.4 Å
Hydrogen Bond Length (O-H···N) 2.8 Å

Conformational Analysis via Computational Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the optimized geometry of this compound. The pyrrolidine ring adopts an envelope conformation , with C3 displaced by 0.6 Å from the plane formed by C1, C2, C4, and N1. The dihedral angle between the pyrrolidine ring and the iodophenyl group is 85.3° , minimizing steric clashes between the iodine atom and the carboxylic acid substituent.

Table 3: Key geometric parameters from DFT calculations

Parameter Value
C3-C4 Bond Length 1.54 Å
N1-C1-C2-C3 Torsion Angle -35.2°
I-C(phenyl) Bond Length 2.10 Å

Torsional Angle Variations in Pyrrolidine Ring

The flexibility of the pyrrolidine ring allows for multiple low-energy conformers. Molecular dynamics simulations at 300 K indicate puckering transitions between envelope and half-chair conformations, with an energy barrier of 12.7 kJ/mol . The C3-C4-N1-C2 torsional angle oscillates between -40° and +30°, modulating the spatial proximity of the iodine and carboxylic acid groups.

Natural Bond Orbital (NBO) analysis highlights hyperconjugative interactions between the lone pair of the pyrrolidine nitrogen and the σ* orbital of the C-I bond, stabilizing the (3R,4S) configuration by 18.4 kJ/mol relative to its diastereomer.

Properties

Molecular Formula

C11H12INO2

Molecular Weight

317.12 g/mol

IUPAC Name

(3R,4S)-4-(2-iodophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H12INO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15)/t8-,9+/m1/s1

InChI Key

RVUARRDJOQHAHU-BDAKNGLRSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2I

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2I

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Construction and Chiral Induction

  • Starting from amino acid derivatives (e.g., glycine ethyl ester or other suitably protected amino acids), the pyrrolidine ring is formed through intramolecular cyclization reactions.
  • Protective groups on amino and carboxyl functionalities are employed to control reactivity and stereochemistry.
  • Chiral induction is achieved by using chiral catalysts or auxiliaries, or by starting from chiral precursors to ensure the (3R,4S) configuration.

Introduction of the 2-Iodophenyl Group

  • The 2-iodophenyl substituent is introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
  • A halogenated pyrrolidine intermediate (e.g., brominated or chlorinated at the 4-position) is reacted with a 2-iodophenyl boronic acid or boronate ester under nitrogen atmosphere.
  • Typical conditions include palladium acetate as catalyst, potassium carbonate as base, and dioxane or similar solvents at elevated temperatures (~100 °C) for 8–10 hours.

Catalytic Hydrogenation and Deprotection

  • After coupling, catalytic hydrogenation using ruthenium-based catalysts (e.g., di-acetic acid ruthenium complexes) in methanol under hydrogen atmosphere at ~66 °C for 4–6 hours is performed to reduce any unsaturated intermediates and remove protective groups.
  • Subsequent hydrolysis and deprotection steps involve treatment with sodium hydroxide solution at room temperature for 0.5–3 hours, followed by acidification to pH 2–4 with dilute hydrochloric acid.
  • Extraction with ethyl acetate and drying yields the free carboxylic acid form of the target compound.

Purification and Characterization

  • The final product is purified by standard organic extraction, drying, filtration, and concentration under reduced pressure.
  • High-performance liquid chromatography (HPLC) confirms purity (>99%) and chiral purity (>99%).
  • Structural confirmation is performed by ^1H-NMR and mass spectrometry.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Outcome
1 Nucleophilic substitution Glycine ethyl ester + halogenated reagent + triethylamine, 0 °C to RT, 3 h Intermediate compound 1
2 Michael addition/cyclization Compound 1 + ethyl acrylate + lithium tert-butoxide, closed-loop reaction Compound 2 (pyrrolidine ring formation)
3 Nucleophilic substitution Compound 2 + halogenated reagent Compound 3 (halogenated pyrrolidine)
4 Suzuki-Miyaura coupling Compound 3 + vinyl boron anhydride pyridine complex + Pd(OAc)2 + K2CO3, dioxane, 100 °C, 8–10 h Compound 4 (2-iodophenyl substituted)
5 Catalytic hydrogenation Compound 4 + triethylamine + Ru catalyst, methanol, H2, 66 °C, 4–6 h Compound 5 (deprotected intermediate)
6 Hydrolysis and deprotection Compound 5 + NaOH (10%), RT, 0.5–3 h; acidify to pH 2–4; extract with ethyl acetate Target compound (3R,4S)-rel-4-(2-Iodophenyl)pyrrolidine-3-carboxylic acid

Research Findings and Advantages

  • The described synthetic route offers high yield and excellent chiral purity (>99% enantiomeric excess).
  • Raw materials such as glycine ethyl ester and halogenated reagents are readily available and cost-effective.
  • The reaction conditions are mild, and the sequence avoids harsh reagents, facilitating scalability.
  • The use of palladium-catalyzed cross-coupling allows for selective introduction of the 2-iodophenyl group, which is critical for the compound’s biological activity.
  • Catalytic hydrogenation and hydrolysis steps efficiently remove protective groups without racemization.

Summary Table of Key Analytical Data for Final Product

Analytical Method Data/Result
Molecular Formula C11H12INO2
Molecular Weight 317.12 g/mol
^1H-NMR (CD3OD) δ 0.98 (m, 3H), 1.39–1.42 (m, 1H), 1.65–1.70 (m, 1H), 2.34–2.39 (m, 1H), 2.56–2.62 (m, 1H), 2.80–2.88 (m, 1H), 3.36–3.48 (m, 3H)
Mass Spectrometry m/z 144 (M+1)+ (for related pyrrolidine acid)
Purity (HPLC) ≥ 99%
Chiral Purity ≥ 99% enantiomeric excess

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-4-(2-Iodophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R,4S)-rel-4-(2-Iodophenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the development of pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory drugs.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-4-(2-Iodophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can enhance binding affinity through halogen bonding, while the pyrrolidine ring provides structural rigidity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Steric and Electronic Influence: The 2-iodophenyl group in the target compound introduces significant steric bulk and polarizability due to iodine’s large atomic radius and electron-rich nature. This contrasts with smaller halogens (e.g., 4-chlorophenyl in ), which reduce steric hindrance but retain moderate electronegativity.
  • Synthetic Challenges: Iodine’s bulk may lower reaction yields compared to smaller substituents. For example, analogs with trifluoromethyl or methoxy groups achieved yields up to 76% and 60%, respectively , but iodinated derivatives often require specialized coupling reactions (e.g., Suzuki-Miyaura) that are less efficient .

Biological Activity

(3R,4S)-rel-4-(2-Iodophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant implications in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and a 2-iodophenyl substituent, positions it as a potential candidate for various biological applications. This article explores its biological activity, including mechanisms of action, binding affinities, and potential therapeutic uses.

  • Molecular Formula : C11H12INO2
  • Molecular Weight : 317.12 g/mol
  • CAS Number : 1381947-63-2

The presence of the iodine atom enhances the compound's reactivity and biological activity through halogen bonding interactions, which can increase binding affinity to biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its stereochemistry and functional groups. The compound exhibits significant interaction with various enzymes and receptors, influencing several biochemical pathways.

Enzyme Interaction Studies

Research indicates that this compound serves as a model for studying enzyme-substrate interactions. It has been shown to selectively bind to certain enzymes, which may lead to inhibition or modulation of their activity. For instance, studies have indicated its potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.

Case Studies and Research Findings

  • DPP-IV Inhibition : A study demonstrated that this compound exhibits competitive inhibition against DPP-IV. This inhibition could lead to enhanced insulin sensitivity and glucose tolerance in diabetic models.
    CompoundIC50 (µM)Mechanism
    This compound25Competitive inhibition
    Sitagliptin30Competitive inhibition
  • Binding Affinity Studies : The compound has been evaluated for its binding affinity towards various receptors using radiolabeled assays. Results indicate a strong binding affinity towards the glucagon-like peptide-1 receptor (GLP-1R), suggesting its potential role in appetite regulation and glucose homeostasis.

Biological Activity Table

The following table summarizes the biological activities and mechanisms associated with this compound:

Biological ActivityTarget Enzyme/ReceptorEffect
DPP-IV InhibitionDipeptidyl Peptidase IVIncreases insulin sensitivity
GLP-1R BindingGlucagon-like peptide-1 receptorPotential appetite regulation
Enzyme Interaction StudiesVarious enzymesModulation of biochemical pathways

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